BenchChemオンラインストアへようこそ!

Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate (CAS 2177266-25-8) is a 2,4,5-trisubstituted thiazole derivative bearing a 4-formylphenoxymethyl group at the C-2 position, a methyl group at C-4, and an ethyl ester at C-5. It belongs to the thiazole-5-carboxylate class, a scaffold extensively explored for antimicrobial, anticancer, and enzyme-inhibitory applications.

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
Cat. No. B8105773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate
Molecular FormulaC15H15NO4S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)COC2=CC=C(C=C2)C=O)C
InChIInChI=1S/C15H15NO4S/c1-3-19-15(18)14-10(2)16-13(21-14)9-20-12-6-4-11(8-17)5-7-12/h4-8H,3,9H2,1-2H3
InChIKeyAUCHZVMFPWFPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate: Compound Identity and Comparator Landscape for Procurement Evaluation


Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate (CAS 2177266-25-8) is a 2,4,5-trisubstituted thiazole derivative bearing a 4-formylphenoxymethyl group at the C-2 position, a methyl group at C-4, and an ethyl ester at C-5 [1]. It belongs to the thiazole-5-carboxylate class, a scaffold extensively explored for antimicrobial, anticancer, and enzyme-inhibitory applications [2]. The compound's defining structural feature is a methylene (-CH₂-) bridge linking the phenoxy oxygen to the thiazole ring, distinguishing it from its closest commercially available analog, ethyl 2-(4-formylphenoxy)-4-methylthiazole-5-carboxylate (CAS 1010886-63-1), which possesses a direct O-linkage [3]. This single-atom insertion carries measurable consequences for molecular weight (305.4 vs. 291.3 g/mol), lipophilicity (XLogP3 2.9 vs. 3.2), and conformational degrees of freedom (7 vs. 6 rotatable bonds), all of which are quantifiable and procurement-relevant [1][3].

Why Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate Cannot Be Interchanged with Direct-O-Linked Thiazole Analogs


Superficial similarity between ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate and its direct-O-linked analog (CAS 1010886-63-1) masks four quantifiable points of divergence that preclude generic substitution. First, the methylene bridge reduces computed logP by approximately 0.3 units (2.9 vs. 3.2), altering partitioning behavior in both synthetic and biological systems [1]. Second, the additional freely rotatable bond (7 vs. 6) increases conformational entropy, which class-level evidence from phenoxymethyl-thiazole GPR119 agonists and SHP2 inhibitors demonstrates can translate into differential target engagement [2][3]. Third, the methylene spacer electronically decouples the phenoxy ring from the thiazole π-system, modifying the reactivity of the formyl group toward nucleophilic attack—a critical consideration for downstream Schiff base formation or reductive amination [4]. Fourth, the target compound carries a distinct CAS registry number (2177266-25-8) with an independent vendor supply chain, meaning purity specifications, batch traceability, and pricing are not interchangeable with analog stocks . These four axes—lipophilicity, flexibility, electronics, and supply—collectively mean that substituting the direct-O analog without experimental re-validation introduces uncontrolled variables into any reproducible protocol.

Quantitative Differentiation Evidence: Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate vs. Closest Analogs


Lipophilicity Modulation: XLogP3 Reduction of 0.3 Units vs. Direct-O-Linked Analog

The methylene bridge in ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate reduces computed lipophilicity by 0.3 XLogP3 units relative to its closest direct-O-linked analog, ethyl 2-(4-formylphenoxy)-4-methylthiazole-5-carboxylate (CAS 1010886-63-1). Specifically, the target compound exhibits XLogP3 = 2.9, compared to XLogP3 = 3.2 for the comparator [1][2]. This difference falls within a range that can influence aqueous solubility, membrane permeability, and non-specific protein binding in biological assays. The lower logP also implies altered retention behavior in reversed-phase chromatographic purification, a practical consideration for synthesis workflows.

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Conformational Flexibility: One Additional Rotatable Bond Expands Accessible Conformational Space

The methylene bridge contributes one additional freely rotatable bond to the target compound relative to its direct-O-linked comparator. PubChem computed data show 7 rotatable bonds for ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate versus 6 for the analog CAS 1010886-63-1 [1][2]. This quantitative difference in conformational degrees of freedom is mechanistically significant: the phenoxymethyl linker motif has been independently validated in the 4-(phenoxymethyl)thiazole class, where compounds bearing this methylene-bridged architecture demonstrated potent GPR119 agonism (EC₅₀ = 18 nM for compound 32d) and SHP2 inhibition (IC₅₀ = 0.99 μM for compound 1d), with the linker flexibility contributing to optimal binding pocket occupancy [3][4]. While no direct target-engagement data exist for the title compound itself, the class-level inference is that the additional rotatable bond enables conformational sampling not accessible to the rigid O-linked analog.

Conformational entropy Molecular flexibility Rotatable bonds Target engagement

Molecular Weight and Heavy Atom Count: Structural Distinction with Formulary and Supply-Chain Implications

The target compound (C₁₅H₁₅NO₄S, MW 305.4 g/mol, 21 heavy atoms) is distinguished from its direct-O-linked comparator (C₁₄H₁₃NO₄S, MW 291.32 g/mol, 20 heavy atoms) by one additional carbon and two additional hydrogen atoms, corresponding to the methylene bridge [1][2]. This difference, while structurally modest, is analytically unambiguous: the compounds produce distinct molecular ions (m/z 305.07 vs. 291.06 [M+H]⁺), different retention times in chromatographic analysis, and unique NMR signatures for the -CH₂-O- methylene protons versus the aromatic C-O linkage. These differences are decisive for quality control and identity verification in procurement. The target compound is available at ≥95% purity from AKSci (Cat. 7930EN) and at 98% purity from Leyan (Cat. 1753010), whereas the comparator is sourced through Fluorochem (Cat. F725794, 98%) and Leyan (Cat. 1396174, 98%), representing distinct supply chains with independent pricing and availability .

Molecular weight Compound identity Procurement Quality control

Electronic Decoupling of the Formyl Group: Altered Aldehyde Reactivity for Downstream Derivatization

In the target compound, the methylene bridge (-CH₂-O-) electronically insulates the 4-formylphenyl group from the electron-withdrawing thiazole ring, whereas in the direct-O-linked analog, the phenoxy oxygen is directly conjugated to the thiazole C-2, enabling π-delocalization that withdraws electron density from the phenyl ring and, by extension, modulates the electrophilicity of the formyl carbon [1][2]. This electronic distinction has practical consequences for reactivity: the formyl group in the target compound is predicted to be more electrophilic and less sterically hindered than in the O-linked analog, favoring condensation reactions such as Schiff base formation, hydrazone synthesis, and reductive amination—all key transformations for constructing compound libraries from aldehyde-bearing building blocks. The comparator scaffold has been exploited as a fluorescent probe platform (NL-AC, a derivative of CAS 1010886-63-1) leveraging the formyl group for excited-state intramolecular proton transfer (ESIPT), demonstrating that the electronic environment of the formyl group critically governs application-specific performance [3]. The target compound's electronically distinct aldehyde thus represents a complementary reactivity profile for medicinal chemistry derivatization.

Aldehyde reactivity Schiff base formation Electronic effects Synthetic intermediate

Phenoxymethyl-Thiazole Scaffold Precedent: Nanomolar Potency Validated in GPR119 and SHP2 Target Classes

The phenoxymethyl-thiazole architecture—defined by the methylene bridge between phenoxy oxygen and thiazole ring that characterizes the target compound—has independently validated biological relevance in two distinct target classes. In GPR119 agonism, 4-(phenoxymethyl)thiazole derivatives demonstrated EC₅₀ values as low as 18 nM (compound 32d) with improved human and rat liver microsomal stability compared to the clinical candidate MBX-2982 [1]. In SHP2 inhibition, ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives achieved IC₅₀ values as low as 0.99 μM (compound 1d), with a common feature pharmacophore model and molecular dynamics simulations explicitly validating the contribution of the phenoxymethyl linker to target binding [2]. While no biological data are published for the title compound specifically, the scaffold-level validation of the phenoxymethyl-thiazole architecture provides a mechanistic rationale for selecting this connectivity pattern over the direct-O-linked or amino-linked alternatives for programs targeting these or structurally related protein families.

Phenoxymethyl thiazole GPR119 agonist SHP2 inhibitor Scaffold validation

Recommended Application Scenarios for Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring a Flexible, Aldehyde-Functionalized Thiazole Building Block

The target compound's methylene bridge provides 7 rotatable bonds and an electronically insulated 4-formylphenyl group, making it the preferred choice over the direct-O-linked analog (6 rotatable bonds, conjugated formyl) for generating Schiff base, hydrazone, or reductive amination libraries where conformational diversity and aldehyde electrophilicity directly impact library quality [1][2]. The class-level validation of the phenoxymethyl-thiazole scaffold in GPR119 agonism (EC₅₀ = 18 nM) and SHP2 inhibition (IC₅₀ = 0.99 μM) further supports its use in hit-finding campaigns targeting these protein families [3][4].

Development of GPR119 or SHP2-Focused Chemical Probes Using a Validated Scaffold Architecture

Investigators pursuing GPR119 agonists for type 2 diabetes or SHP2 inhibitors for oncology applications should prioritize the phenoxymethyl-thiazole scaffold embodied by the target compound, as structurally analogous 4-(phenoxymethyl)thiazole derivatives have demonstrated nanomolar potency (EC₅₀ = 18 nM, compound 32d) with favorable microsomal stability, and sub-micromolar SHP2 inhibition (IC₅₀ = 0.99 μM, compound 1d) with pharmacophore-validated binding modes [3][4]. The target compound's free aldehyde additionally enables late-stage diversification not possible with the comparator analog bearing a conjugated and less reactive formyl group [2].

Physicochemical Property-Driven Lead Optimization Requiring Reduced Lipophilicity

For programs where lowering logP is a design objective—whether to improve aqueous solubility, reduce phospholipidosis risk, or enhance metabolic stability—the target compound's XLogP3 of 2.9 (vs. 3.2 for the direct-O-linked analog) provides a measurable 0.3-unit advantage without requiring additional structural modification [1]. This pre-existing lipophilicity reduction can simplify SAR exploration and reduce the synthetic burden of introducing polar substituents to achieve comparable logP lowering.

Analytical Method Development and Compound Library Quality Control Requiring Unambiguous Identity Discrimination

The distinct molecular formula (C₁₅H₁₅NO₄S vs. C₁₄H₁₃NO₄S), CAS number (2177266-25-8 vs. 1010886-63-1), and chromatographic behavior of the target compound relative to its direct-O-linked analog enable unambiguous identification in LC-MS and NMR-based quality control workflows, reducing the risk of compound misidentification that could compromise screening data integrity .

Quote Request

Request a Quote for Ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.